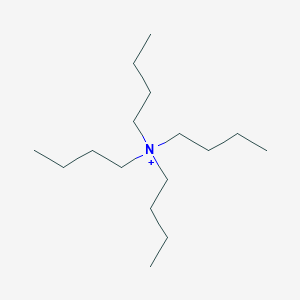







|
REACTION_CXSMILES
|
[I:1][C:2]1[N:10]=[C:9]([NH2:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[OH-].[CH2:13]([N+:17]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>ClCCl>[I:1][C:2]1[N:10]=[C:9]([NH2:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[CH2:26]([N+:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25])[CH2:27][CH2:28][CH3:29] |f:1.2|
|


|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C2N=CNC2=NC(=N1)N
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
333 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred mechanically for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
washed five times with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was evaporated from toluene (300 ml.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated briefly
|
|
Type
|
CUSTOM
|
|
Details
|
to form a two-phase mixture
|
|
Type
|
STIRRING
|
|
Details
|
This mixture was stirred mechanically at room temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
to give 213.5 g
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of this material was dried further overnight at 50° C. under vacuum over phosphorus pentoxide
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C2N=CNC2=NC(=N1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |